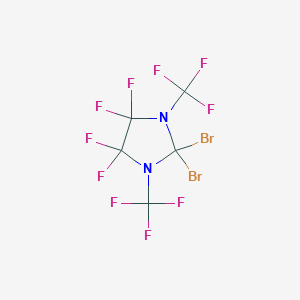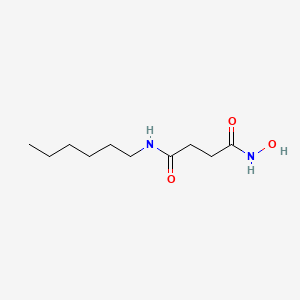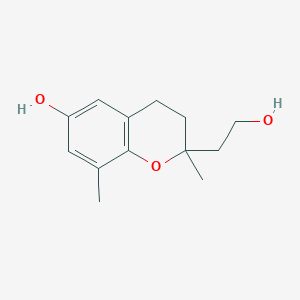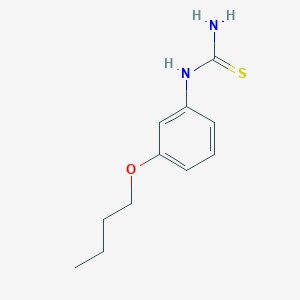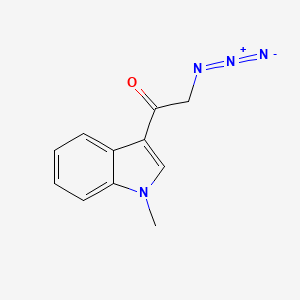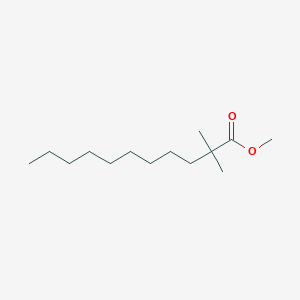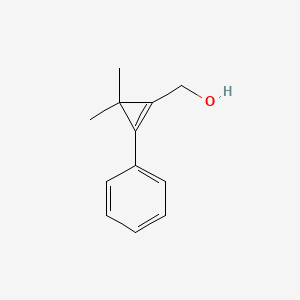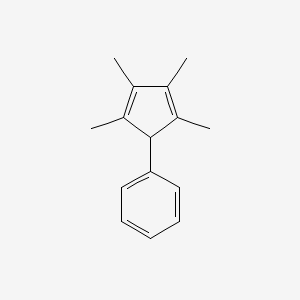
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene is an organic compound characterized by a cyclopentadienyl ring substituted with four methyl groups and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction. This method allows for the formation of the cyclopentadienyl ring with the desired methyl substitutions. The reaction conditions often include the use of a dienophile and a diene under controlled temperature and pressure to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing catalysts and solvents that facilitate the reaction while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: This can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the aromaticity of the benzene ring. These properties can affect how it interacts with other molecules, including its ability to form stable complexes with metals.
Comparison with Similar Compounds
Tetraphenylcyclopentadienone: Known for its use in Diels-Alder reactions and as a ligand in organometallic chemistry.
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl: Another methyl-substituted cyclopentadienyl compound with similar reactivity.
Uniqueness: (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and the types of complexes it can form, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93768-83-3 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10-11(2)13(4)15(12(10)3)14-8-6-5-7-9-14/h5-9,15H,1-4H3 |
InChI Key |
CQBXFXWAJFNRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1C2=CC=CC=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)
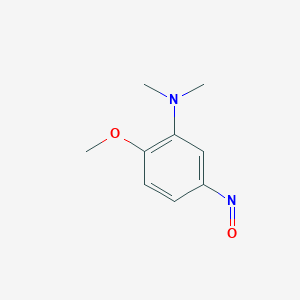
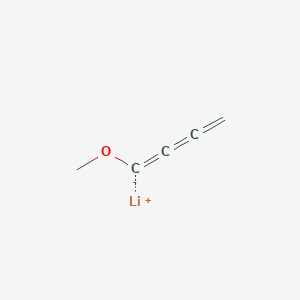
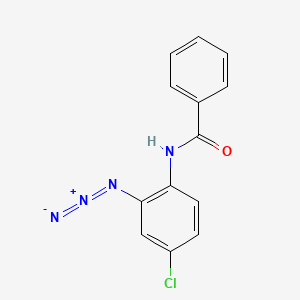
![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
